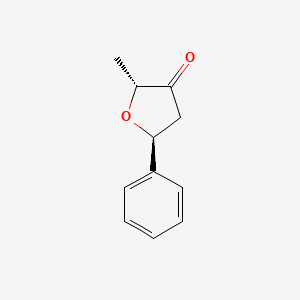![molecular formula C19H18ClNO3 B15211557 4-[(4-Chlorophenyl)methyl]-5,6,7-trimethoxyisoquinoline CAS No. 61214-87-7](/img/structure/B15211557.png)
4-[(4-Chlorophenyl)methyl]-5,6,7-trimethoxyisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorobenzyl)-5,6,7-trimethoxyisoquinoline is a synthetic organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a chlorobenzyl group and three methoxy groups attached to the isoquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzyl)-5,6,7-trimethoxyisoquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with an amine, followed by cyclization.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the isoquinoline derivative.
Industrial Production Methods
Industrial production of 4-(4-Chlorobenzyl)-5,6,7-trimethoxyisoquinoline may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
化学反应分析
Types of Reactions
4-(4-Chlorobenzyl)-5,6,7-trimethoxyisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinolines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atom.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where isoquinoline derivatives have shown efficacy.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(4-Chlorobenzyl)-5,6,7-trimethoxyisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
4-(4-Chlorobenzyl)-5,6,7-trimethoxyisoquinoline can be compared with other isoquinoline derivatives, such as:
Papaverine: An isoquinoline alkaloid with vasodilatory properties.
Berberine: Known for its antimicrobial and anti-inflammatory effects.
Tetrahydroisoquinoline: A reduced form of isoquinoline with various pharmacological activities.
The uniqueness of 4-(4-Chlorobenzyl)-5,6,7-trimethoxyisoquinoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties that differentiate it from other isoquinoline derivatives.
属性
CAS 编号 |
61214-87-7 |
|---|---|
分子式 |
C19H18ClNO3 |
分子量 |
343.8 g/mol |
IUPAC 名称 |
4-[(4-chlorophenyl)methyl]-5,6,7-trimethoxyisoquinoline |
InChI |
InChI=1S/C19H18ClNO3/c1-22-16-9-14-11-21-10-13(8-12-4-6-15(20)7-5-12)17(14)19(24-3)18(16)23-2/h4-7,9-11H,8H2,1-3H3 |
InChI 键 |
XVQDTTCNCPTCKQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C2C(=C1)C=NC=C2CC3=CC=C(C=C3)Cl)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z)-octadec-9-enoic acid](/img/structure/B15211481.png)

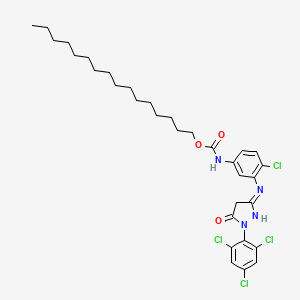
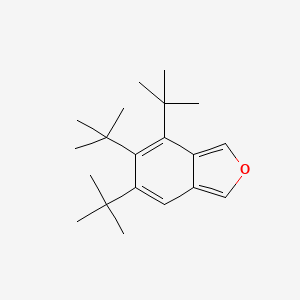
![Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15211510.png)
![2-[2-(Cyclopenta-1,3-dien-1-yl)propyl]-5-(methylsulfanyl)furan](/img/structure/B15211512.png)
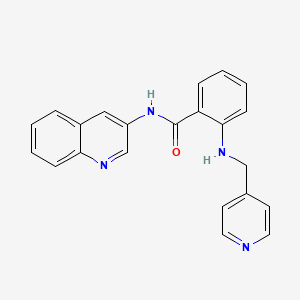
![1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B15211515.png)
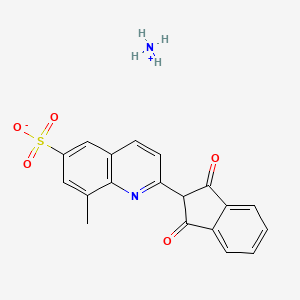
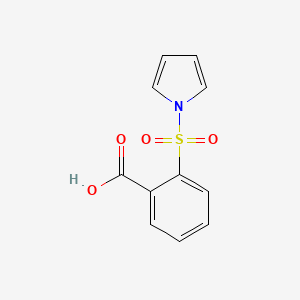
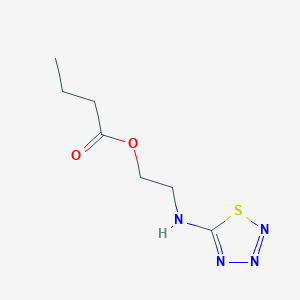
![1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B15211546.png)
